molecular formula C7H4IN3O B15328874 8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one

8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B15328874
M. Wt: 273.03 g/mol
InChI Key: AJDHZLPOMDIKMF-UHFFFAOYSA-N
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Description

8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C7H4IN3O and a molecular weight of 273.03 g/mol . This iodinated pyridopyrimidinone scaffold is classified as a key synthetic intermediate For Research Use Only and is not intended for diagnostic or therapeutic applications. The iodine atom at the 8-position makes this compound a versatile and valuable building block in medicinal chemistry for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. While direct studies on this exact compound are limited, its core structure is recognized in scientific literature. Pyrido[3,4-d]pyrimidin-4(3H)-one and pyrido[4,3-d]pyrimidin-4(3H)-one are isomeric scaffolds of significant interest in drug discovery . Research on closely related 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives has identified them as potent, cell-permeable inhibitors of KDM4 and KDM5 histone lysine demethylases, which are important targets in oncology . Furthermore, the pyrido[3,4-d]pyrimidine scaffold has been explored as a template for developing antagonists of the CXCR2 chemokine receptor, a target in inflammatory diseases and cancer . This compound requires specific storage conditions to maintain stability and should be kept sealed in dry, cold storage between 2-8°C . Researchers are advised to consult relevant safety data sheets and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C7H4IN3O

Molecular Weight

273.03 g/mol

IUPAC Name

8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4IN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12)

InChI Key

AJDHZLPOMDIKMF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)I)N=CNC2=O

Origin of Product

United States

Preparation Methods

Cyclization Reactions for Core Structure Formation

The foundational step in synthesizing 8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one involves constructing its fused pyridine-pyrimidine core. A widely employed method utilizes 2-aminopyridine derivatives as starting materials, which undergo cyclization with formamide or formamidine acetate under basic conditions. For instance, heating 2-amino-4-iodopyridine with formamidine acetate in the presence of potassium carbonate at 120°C yields the target compound via intramolecular cyclization. This reaction proceeds through a nucleophilic attack mechanism, where the amine group attacks the carbonyl carbon of formamidine, followed by dehydration to form the pyrimidinone ring.

Alternative cyclization routes involve thionyl chloride-mediated ring closure . A study demonstrated that treating 3-aminopropan-1-ol derivatives with thionyl chloride in tetrahydrofuran generates chlorinated intermediates, which subsequently cyclize to form the pyridopyrimidinone scaffold. However, this method occasionally produces regioisomers, necessitating careful purification to isolate 8-iodo-substituted products.

Suzuki Cross-Coupling for Functionalization

Once the core structure is established, palladium-catalyzed Suzuki cross-coupling introduces aryl or heteroaryl groups at the 8-position. A pivotal study optimized this reaction using 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and aryl boronic acids. Screening of bases, solvents, and catalysts revealed that NaOH in dioxane with tetrakis(triphenylphosphine)palladium(0) provided the highest selectivity and yield (Table 1).

Table 1: Optimization of Suzuki Cross-Coupling Conditions

Entry Base Solvent Catalyst Time (h) Yield (%) Selectivity (3a:4a)
1 K₂CO₃ Dioxane Pd(PPh₃)₄ 8 39 65:35
2 Cs₂CO₃ Dioxane Pd(PPh₃)₄ 8 25 39:61
3 K₃PO₄ Dioxane Pd(PPh₃)₄ 8 68 79:21
4 NaOH Dioxane Pd(PPh₃)₄ 8 79 95:5
5 KF Dioxane Pd(PPh₃)₄ 10 75 96:4

Adapted from

Notably, electron-deficient boronic acids exhibited higher reactivity, with 4-cyanophenylboronic acid achieving 85% yield under optimized conditions. Conversely, sterically hindered substrates like 2,3,4-trimethoxyphenylboronic acid required extended reaction times (12 h) and produced lower yields (52%).

Halogen Exchange Strategies

For substrates lacking pre-installed iodine, halogen exchange reactions offer a viable pathway. Treating 8-bromo analogs with sodium iodide in dimethylformamide at 150°C facilitates bromide-to-iodide substitution via an SNAr mechanism. This method is particularly useful for late-stage iodination, enabling modular synthesis of derivatives. However, competing side reactions, such as dehalogenation, necessitate strict control of temperature and stoichiometry.

One-Pot Tandem Syntheses

Recent advances emphasize one-pot methodologies to streamline production. A tandem approach combining cyclization and iodination steps was reported, where 2-aminopyridine-3-carbonitrile undergoes sequential treatment with iodine monochloride and ammonium acetate in acetic acid. This method reduces purification steps and improves overall efficiency (yield: 68%).

Mechanistic Insights and Challenges

The electronic effects of iodine significantly influence reaction outcomes. The 8-iodo group’s electron-withdrawing nature activates the pyrimidinone ring toward nucleophilic aromatic substitution, but excessive deactivation can hinder cross-coupling reactions. Computational studies suggest that iodine’s polarizability stabilizes transition states in Suzuki couplings, explaining the superior performance of iodo-substrates over bromo analogs.

Common challenges include:

  • Regioselectivity issues during cyclization, leading to 5-iodo byproducts.
  • Catalyst deactivation in cross-couplings due to iodide leaching.
  • Purification difficulties arising from the compound’s low solubility in non-polar solvents.

Chemical Reactions Analysis

Types of Reactions

8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 8-substituted pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, while oxidation and reduction reactions can lead to N-oxides or dihydro derivatives, respectively .

Scientific Research Applications

8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. This may enhance target binding affinity but reduce solubility compared to polar substituents .
  • Core Structure: Pyrido[4,3-d]pyrimidinone (target compound) differs from pyrido[3,4-d] and pyrido[2,3-d] analogs in ring fusion orientation, affecting spatial interactions with biological targets. For example, pyrido[3,4-d] derivatives are more commonly explored in kinase inhibitor studies .

Key Observations :

  • Halogenation : Iodine introduction often requires harsh conditions (e.g., I₂/oxidizing agents) or transition-metal catalysis, contrasting with milder Suzuki couplings for aryl/alkyl groups .
  • Reductive Amination: Used for aminoalkyl substituents (e.g., compound 44a), offering modularity but moderate yields .

Key Observations :

  • Iodine’s Role: Iodinated compounds (e.g., target compound and 5-iodo pyrrolopyrimidine) may leverage halogen bonds for enhanced target affinity, a feature absent in non-halogenated analogs .
  • Core Flexibility : Triazole-fused derivatives (e.g., compound 15) exhibit broader anticancer activity, suggesting fused heterocycles improve potency .

Q & A

Q. How do steric effects from adjacent substituents impact regioselectivity during iodination?

  • Methodological Answer : Steric hindrance at C7 or C9 positions directs iodine to the less hindered C8. Computational modeling (e.g., DFT calculations) predicts electron density maps to guide synthetic planning. Experimental validation via competitive iodination of methyl- or fluoro-substituted analogs .

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